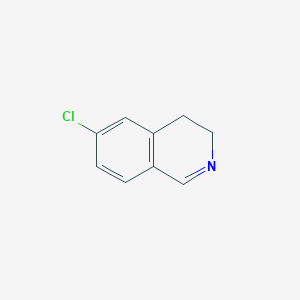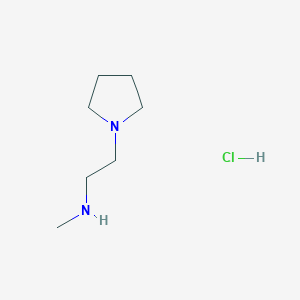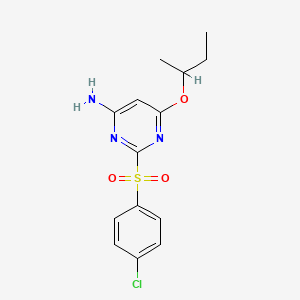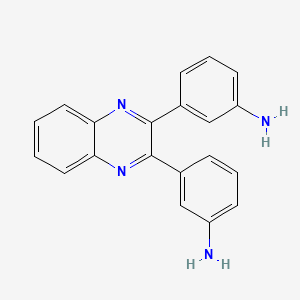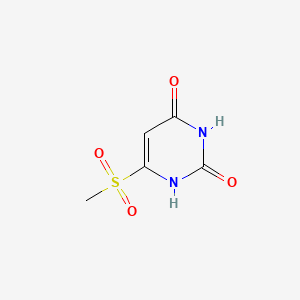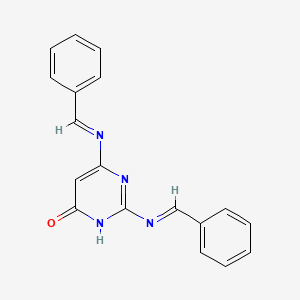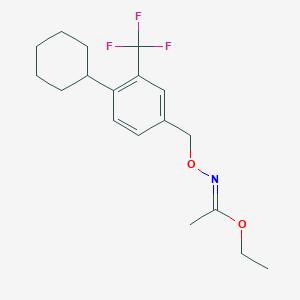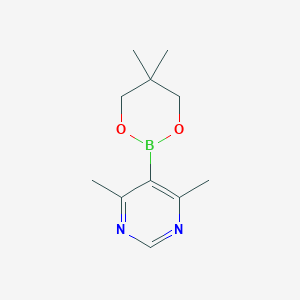
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine: is a chemical compound that features a pyrimidine ring substituted with a dioxaborinane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can also occur, often targeting the pyrimidine ring. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, particularly at the pyrimidine ring. Halogenation and alkylation are common types of substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions often require a catalyst and are conducted under reflux conditions.
Major Products:
Oxidation: Formation of boronic acids or borate esters.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborinane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Compared to these similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine is unique due to the presence of the pyrimidine ring, which imparts different chemical reactivity and biological activity. The pyrimidine ring can participate in additional types of reactions, such as nucleophilic substitution, which are not possible with the pyrazole or phenyl derivatives .
特性
分子式 |
C11H17BN2O2 |
|---|---|
分子量 |
220.08 g/mol |
IUPAC名 |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-10(9(2)14-7-13-8)12-15-5-11(3,4)6-16-12/h7H,5-6H2,1-4H3 |
InChIキー |
SEKJHIXPKGHBFW-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=C(N=CN=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



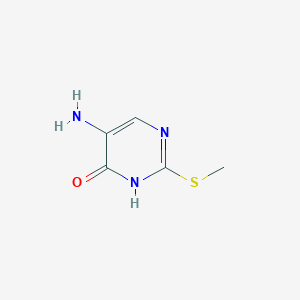
![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
